![molecular formula C24H20F3N3O4 B2805317 N-[({[3-(trifluoromethyl)benzyl]oxy}amino)methylene]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide CAS No. 317833-27-5](/img/structure/B2805317.png)
N-[({[3-(trifluoromethyl)benzyl]oxy}amino)methylene]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole ring and the introduction of the trifluoromethyl group. The exact synthesis would depend on the starting materials and the specific conditions used .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The presence of the isoxazole ring and the carboxamide group suggests that it could participate in a variety of reactions. For example, the isoxazole ring could potentially be opened under certain conditions to form a dihydroisoxazole .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the functional groups present in it. For example, the trifluoromethyl group is known to be highly electronegative, which could influence the compound’s reactivity and polarity .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactivity
Research in organic synthesis explores the creation of novel heterocyclic compounds, with emphasis on methodologies for constructing complex molecules. For example, studies have shown methodologies for the synthesis of highly functionalized dihydrobenzoquinolines through base-induced ring transformations, highlighting the versatility of chromene derivatives in organic synthesis (Pratap & Ram, 2007). Another study focused on the unexpected synthesis of amino-chromenoisoxazolones and diaminomethylenechroman-diones, providing insights into the reactivity of substituted chromones (Sosnovskikh, Moshkin, & Kodess, 2008).
Molecular Docking and Anticancer Studies
Molecular docking studies have been performed on chromeno derivatives for their potential anticancer activities. For instance, a series of chromeno[4,3-b]pyridine derivatives were designed, synthesized, and evaluated for their interaction with breast cancer cell lines, demonstrating the importance of the oxolone moiety for good molecular interaction (Abd El Ghani, Elmorsy, & Ibrahim, 2022).
Novel Compounds with Potential Therapeutic Applications
Research on the synthesis of novel compounds includes the study of chromeno-piperidine-fused isoxazolidines, leading to the discovery of compounds with unique structures and potential biological activities (Singh, Gupta, Gupta, & Ishar, 2017). Additionally, studies on the synthesis of coumarin benzothiazole derivatives have opened up new possibilities for their application as chemosensors for cyanide anions, showcasing the diverse applications of chromeno derivatives in chemical sensing (Wang et al., 2015).
Zukünftige Richtungen
The future research directions for this compound could be vast, depending on its properties and potential applications. It could be studied for its potential use in medicine, materials science, or other fields. Further studies could also focus on optimizing its synthesis or exploring its reactivity .
Eigenschaften
IUPAC Name |
(13S,17R)-N-[(E)-[3-(trifluoromethyl)phenyl]methoxyiminomethyl]-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3O4/c25-24(26,27)18-6-3-4-15(10-18)11-33-29-14-28-23(31)30-22-17(13-34-30)12-32-20-9-8-16-5-1-2-7-19(16)21(20)22/h1-10,14,17,22H,11-13H2,(H,28,29,31)/t17-,22+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQPDVAVDUSOGL-HTAPYJJXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)NC=NOCC5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CON([C@H]2C3=C(O1)C=CC4=CC=CC=C43)C(=O)N/C=N/OCC5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[({[3-(trifluoromethyl)benzyl]oxy}amino)methylene]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

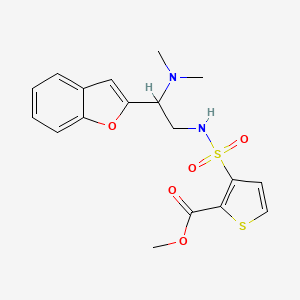
![2,6-difluoro-N-[2-hydroxy-2-(2-naphthyl)ethyl]benzenecarboxamide](/img/structure/B2805236.png)
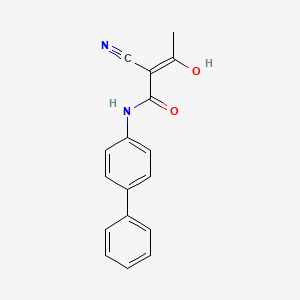
![Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate](/img/structure/B2805242.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2805244.png)
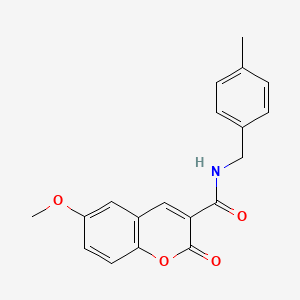
![(E)-3-(4-bromoanilino)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2805247.png)
![8-(2-{4-[(2-Chlorophenyl)methyl]piperazinyl}ethyl)-1,3,7-trimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2805248.png)
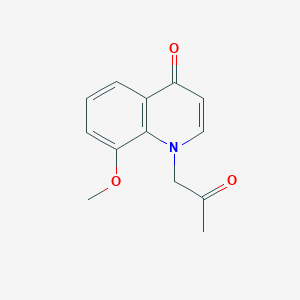
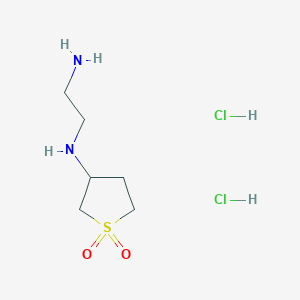
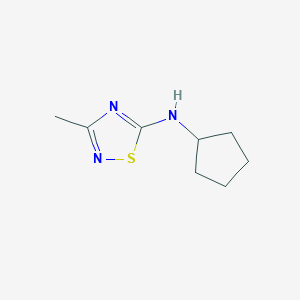
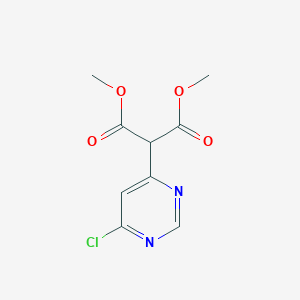
![Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2805257.png)